N-Cyclohexyl-N'-(1,2-dimethylpropyl)urea
Description
N-Cyclohexyl-N'-(1,2-dimethylpropyl)urea is a substituted urea derivative characterized by a cyclohexyl group attached to one urea nitrogen and a branched 1,2-dimethylpropyl (neopentyl) group on the other. Urea derivatives are widely studied for their diverse applications, including agrochemicals, pharmaceuticals, and materials science.
Properties
CAS No. |
303092-09-3 |
|---|---|
Molecular Formula |
C12H24N2O |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
1-cyclohexyl-3-(3-methylbutan-2-yl)urea |
InChI |
InChI=1S/C12H24N2O/c1-9(2)10(3)13-12(15)14-11-7-5-4-6-8-11/h9-11H,4-8H2,1-3H3,(H2,13,14,15) |
InChI Key |
XWSLHQWUWZWPIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC(=O)NC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-(1,2-dimethylpropyl)urea typically involves the reaction of cyclohexylamine with 1,2-dimethylpropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds via the formation of an intermediate carbamate, which subsequently rearranges to form the desired urea derivative.
Industrial Production Methods
Industrial production of N-Cyclohexyl-N’-(1,2-dimethylpropyl)urea may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N’-(1,2-dimethylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
Scientific Research Applications
N-Cyclohexyl-N’-(1,2-dimethylpropyl)urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N’-(1,2-dimethylpropyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of bifunctional epoxide hydrolase 2, which plays a role in the metabolism of various endogenous and exogenous compounds .
Comparison with Similar Compounds
Structural Analogs in Hydroxyurea Derivatives
highlights hydroxyurea derivatives, such as N-benzhydryl-2-(N'-methyl-N'-hydroxyureido)-L-4-methylpentanamide and N-cyclohexanemethyl-2-(N'-methyl-N'-hydroxyureido)-D-2-phenylethamide . These compounds differ from the target molecule in two key aspects:
- Aromatic vs. Aliphatic Substituents : The benzhydryl (aromatic) and phenylethamide groups in contrast with the purely aliphatic cyclohexyl and neopentyl groups in the target compound. Aliphatic substituents generally confer higher lipophilicity, which may influence membrane permeability or environmental persistence.
Alkyl Chain Variants: N-Cyclohexyl-N'-(1,2,2-trimethylpropyl)urea
references N-Cyclohexyl-N'-(1,2,2-trimethylpropyl)urea , a close analog with a 1,2,2-trimethylpropyl substituent instead of 1,2-dimethylpropyl . Key differences include:
- Branching in Alkyl Chains : The 1,2,2-trimethylpropyl group introduces additional steric hindrance compared to the neopentyl group. This may reduce crystallinity and lower melting points due to disrupted molecular packing.
- Impact on Reactivity : Increased branching could slow reaction kinetics in synthesis or degradation processes.
Urea-Based Pesticides ()
Compounds like cumyluron (N-((2-chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea) and pencycuron (N-((4-chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea) are urea derivatives used as pesticides . Comparisons include:
- Substituent Diversity : The target compound lacks aromatic or halogenated groups, which are critical for pesticidal activity in cumyluron and pencycuron.
Heterocyclic Urea Derivatives ()
lists N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea (CAS 34014-18-1), a urea derivative with a thiadiazole ring . Key contrasts:
- Heterocyclic vs.
- Thermal Stability : Heterocycles like thiadiazole may improve thermal resistance compared to purely aliphatic ureas.
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